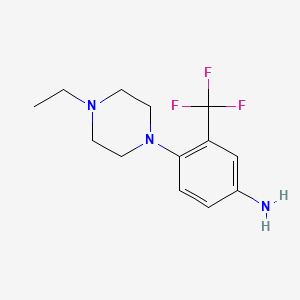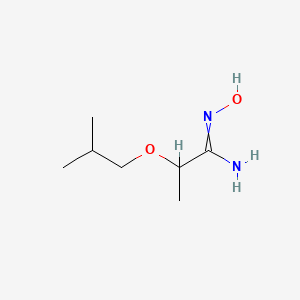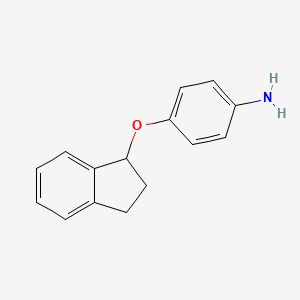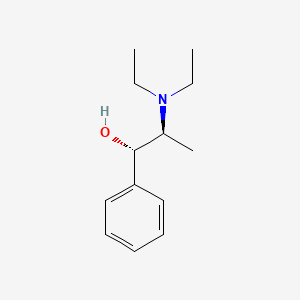
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines and piperazines This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring and an ethylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-3-(trifluoromethyl)aniline and 4-ethylpiperazine.
Reduction: The nitro group in 4-nitro-3-(trifluoromethyl)aniline is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Nucleophilic Substitution: The resulting 4-amino-3-(trifluoromethyl)aniline is then reacted with 4-ethylpiperazine under nucleophilic substitution conditions. This reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of agrochemical products such as herbicides and insecticides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Piperazinyl)aniline: This compound lacks the trifluoromethyl group, making it less lipophilic and potentially less effective in certain applications.
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
Uniqueness
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and ethylpiperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H18F3N3 |
|---|---|
Poids moléculaire |
273.30 g/mol |
Nom IUPAC |
4-(4-ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H18F3N3/c1-2-18-5-7-19(8-6-18)12-4-3-10(17)9-11(12)13(14,15)16/h3-4,9H,2,5-8,17H2,1H3 |
Clé InChI |
FWFXNYZPDAXEJT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



carbohydrazide](/img/structure/B11723623.png)





![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)

![N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide](/img/structure/B11723663.png)



![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)
